Sagittatoside C

Description

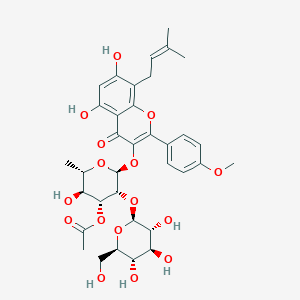

Structure

2D Structure

Properties

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVUYZAEBBWPRU-RTHLAZLQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sagittatoside C: A Technical Guide to Its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of Sagittatoside C. Due to the limited availability of direct experimental data for this compound, this document also incorporates data from closely related flavonoid glycosides and general principles to offer a predictive assessment. All quantitative data is summarized for clarity, and detailed experimental protocols are provided as representative methodologies.

Physicochemical Properties

This compound is a flavonoid glycoside, a class of natural products known for their diverse biological activities. Its core structure is a flavone aglycone linked to sugar moieties. The precise arrangement of these sugars and other substituents dictates its chemical and physical characteristics.

Structural and General Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₂O₁₆ | PubChem |

| Molecular Weight | 718.7 g/mol | PubChem |

| Canonical SMILES | C[C@H]1--INVALID-LINK--OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5--INVALID-LINK--CO)O)O)O)OC(=O)C">C@@HO | PubChem |

| InChI Key | QGVUYZAEBBWPRU-RTHLAZLQSA-N | PubChem |

| Predicted XlogP | 2.4 | PubChem |

| Appearance | No Data Available (Typically yellow powder for related flavonoids) | - |

Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | The presence of multiple hydroxyl groups from the sugar moieties increases water solubility compared to the aglycone. However, the large, relatively nonpolar aglycone can limit extensive solubility. |

| Methanol, Ethanol | Soluble | These polar protic solvents are effective at solvating the hydroxyl groups of both the sugar and aglycone portions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |

| Chloroform, Dichloromethane | Sparingly soluble to insoluble | These nonpolar solvents are generally poor at solvating the highly polar sugar residues. |

| Ethyl Acetate | Moderately soluble | Offers a balance of polarity that can accommodate both the flavonoid and sugar components to some extent. |

Melting Point

The melting point for this compound has not been experimentally reported. Flavonoid glycosides typically have high melting points, often decomposing at elevated temperatures due to the thermal lability of the glycosidic bonds and the extensive hydrogen bonding network.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of natural products. While specific spectra for this compound are not publicly available, the expected characteristics are outlined below.

1.4.1. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 718.7), the following characteristics are expected in an ESI-MS analysis:

-

Ionization: It would readily form protonated molecules [M+H]⁺ at m/z 719.25 or sodium adducts [M+Na]⁺ at m/z 741.24 in positive ion mode.

-

Fragmentation: Tandem MS (MS/MS) would likely show fragmentation patterns characteristic of flavonoid C-glycosides, which often involve cleavages within the sugar moieties and loss of water molecules, rather than simple loss of the entire sugar unit as seen with O-glycosides.[1] Fragmentation of the related compound, Sagittatoside A, has been observed with a transition from m/z 677.33 to 369.24, indicating the loss of a sugar moiety and subsequent fragmentation of the aglycone.[2]

1.4.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would provide a map of all carbon atoms in the molecule. Based on its structure, the approximate chemical shifts (δ) are predicted in Table 2.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 185 |

| Aromatic & Alkene Carbons | 100 - 165 |

| Anomeric Carbons (O-C-O) | 95 - 105 |

| Sugar Carbons (C-O) | 60 - 85 |

| Methoxy Carbon (-OCH₃) | ~55 |

| Aliphatic Carbons (CH, CH₂, CH₃) | 10 - 40 |

1.4.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands corresponding to the functional groups present in this compound, as detailed in Table 3.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Alkene/Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1640 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| C-O Bonds | C-O Stretch | 1300 - 1000 |

Stability of this compound

Specific stability data for this compound is not available in the current literature. The stability of flavonoid glycosides is generally influenced by pH, temperature, and light.

pH Stability

Flavonoid glycosides tend to be most stable in slightly acidic conditions (pH 4-6).

-

Acidic Conditions (pH < 4): Strong acidic conditions can lead to the hydrolysis of glycosidic bonds, although C-glycosides are generally more resistant to acid hydrolysis than O-glycosides.

-

Alkaline Conditions (pH > 7): Basic conditions can cause degradation of the flavonoid backbone through oxidation and rearrangement reactions. Studies on other glycosides have shown that degradation rates increase with increasing pH in alkaline solutions.[3][4]

Thermal Stability

This compound is expected to be susceptible to thermal degradation. High temperatures can lead to the cleavage of glycosidic bonds and degradation of the aglycone structure. For many natural glycosides, degradation follows pseudo-first-order kinetics, with the rate of degradation increasing with temperature.[5] It is advisable to store this compound, both in solid form and in solution, at low temperatures (e.g., -20°C for long-term storage) and protected from heat.

Photostability

Flavonoids can be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of radicals and subsequent decomposition of the molecule. Therefore, it is recommended to store this compound in light-resistant containers and to handle it under subdued light conditions to prevent photochemical degradation.

Experimental Protocols

The following are generalized protocols for the isolation and analysis of flavonoid glycosides like this compound from plant sources, such as Epimedium species.

Isolation and Purification of this compound

This protocol outlines a typical workflow for extracting and purifying this compound from plant material.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Dried and powdered plant material is extracted with a polar solvent system, typically an ethanol/water mixture, to efficiently extract glycosides.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography to separate compounds based on polarity. A gradient elution is often employed.

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

-

Preparative HPLC: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.

HPLC Analysis of this compound

This protocol describes a representative analytical HPLC method for the quantification of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Methodology:

-

Standard and Sample Preparation: A standard stock solution of purified this compound is prepared in methanol. Samples are also dissolved in methanol and filtered.

-

Chromatographic Conditions: A reverse-phase C18 column is typically used. A gradient elution with a mobile phase consisting of acetonitrile and acidified water allows for the separation of flavonoids.

-

Detection: A UV-Vis detector is used for monitoring the elution, with a detection wavelength set at the absorbance maximum for the flavonoid chromophore (typically around 270 nm).

-

Quantification: The concentration of this compound in a sample is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

Involvement in Signaling Pathways

Currently, there is no published research that specifically elucidates the signaling pathways modulated by this compound. However, many flavonoid compounds are known to interact with various cellular signaling cascades, suggesting potential areas of investigation for this compound.

For instance, other natural glycosides like Lanatoside C have been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating pathways such as MAPK, Wnt, and PI3K/AKT/mTOR.[6][7] Flavonoids, in general, are often studied for their effects on pathways related to inflammation (e.g., NF-κB signaling), oxidative stress (e.g., Nrf2 signaling), and cell survival.

The diagram below illustrates a hypothetical framework for investigating the biological activity of this compound, based on pathways commonly affected by flavonoids.

Caption: Potential signaling pathways for investigation for this compound.

This guide serves as a foundational resource for professionals working with this compound. As new research emerges, the specific properties and biological activities of this compound will be further clarified.

References

- 1. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal stability of tagatose in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of Sagittatoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sagittatoside C, a prenylated flavonol glycoside with significant therapeutic potential, has garnered increasing interest within the pharmaceutical and nutraceutical industries. Despite its promise, the biosynthetic pathway of this complex natural product in plants remains largely uncharacterized. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of flavonoid and terpenoid metabolism. By elucidating the likely enzymatic steps and precursor molecules, this document aims to provide a foundational roadmap for researchers seeking to investigate and engineer the biosynthesis of this valuable compound. Detailed experimental protocols for pathway elucidation and quantitative data from analogous pathways are presented to facilitate future research endeavors. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise conceptual framework.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities. Among these, prenylated flavonoids have attracted particular attention due to their enhanced lipophilicity and, consequently, improved bioavailability and bioactivity. This compound, a derivative of icariin, is a prime example of such a compound, exhibiting promising pharmacological properties. Understanding its biosynthesis is paramount for developing biotechnological production platforms and for enabling the targeted engineering of novel derivatives with enhanced therapeutic efficacy.

This whitepaper outlines a hypothetical, yet scientifically grounded, biosynthetic pathway for this compound. The proposed pathway is dissected into three key stages: the formation of the flavonoid backbone, the subsequent prenylation of the flavonoid core, and the final glycosylation events that yield the mature this compound molecule.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the convergence of the shikimate and phenylpropanoid pathways, leading to the formation of a flavonoid aglycone, which is subsequently modified by prenylation and glycosylation.

Formation of the Kaempferol Backbone

The biosynthesis of the core flavonoid structure of this compound, kaempferol, is initiated from the aromatic amino acid L-phenylalanine.[1] This process involves a series of enzymatic reactions catalyzed by a well-characterized set of enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into naringenin.

-

Flavanone 3-Hydroxylase (F3H): Introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol.

-

Flavonol Synthase (FLS): Catalyzes the desaturation of dihydrokaempferol to form the flavonol, kaempferol.

Prenylation of the Flavonoid Core

A key structural feature of this compound is the prenyl group attached to the A-ring of the flavonoid skeleton. This modification is catalyzed by a flavonoid-specific prenyltransferase.

-

Kaempferol 8-Prenyltransferase (PT): This enzyme transfers a dimethylallyl pyrophosphate (DMAPP) group to the 8-position of the kaempferol A-ring, yielding 8-prenylkaempferol (Icaritin). The DMAPP precursor is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

Glycosylation of the Prenylated Aglycone

The final steps in the biosynthesis of this compound involve the sequential attachment of two sugar moieties to the 8-prenylkaempferol (Icaritin) aglycone. These reactions are catalyzed by specific UDP-dependent glycosyltransferases (UGTs).

-

UDP-rhamnose:Icaritin 3-O-rhamnosyltransferase (UGT1): This enzyme transfers a rhamnose sugar from UDP-rhamnose to the 3-hydroxyl group of icaritin, forming a rhamnoside intermediate.

-

UDP-glucose:3-O-rhamnosyl-icaritin 7-O-glucosyltransferase (UGT2): A second UGT then attaches a glucose molecule from UDP-glucose to the 7-hydroxyl group of the rhamnosylated intermediate. The PubChem entry for this compound indicates an additional acetate group.

-

Acetyl-CoA: this compound O-acetyltransferase (AT): An acetyltransferase likely catalyzes the final acetylation step, using acetyl-CoA as the acetyl donor.

Quantitative Data from Analogous Pathways

Direct quantitative data for the biosynthesis of this compound is not yet available in the scientific literature. However, data from studies on related flavonoid biosynthesis pathways can provide a valuable reference for experimental design and metabolic modeling.

Table 1: Kinetic Parameters of a Representative Flavonoid Prenyltransferase (LaPT2 from Lupinus albus)

| Substrate | Apparent Km (µM) | Relative Conversion Rate (%) |

| Kaempferol | Not reported | 98.25 |

| Quercetin | Not reported | 94.85 |

| Naringenin | Not reported | 8.76 |

| DMAPP | 400 (with Kaempferol) | - |

| Data adapted from a study on a flavonoid prenyltransferase from white lupin. |

Table 2: Kinetic Parameters of a Representative Flavonoid Glycosyltransferase (CsUGT76F1 from Citrus sinensis)

| Substrate | Apparent Km (µM) |

| Kaempferol | 28.09 |

| Quercetin | 36.78 |

| Naringenin | 20.41 |

| Hesperetin | 15.16 |

| Data adapted from a study on a flavonoid glycosyltransferase from sweet orange.[2] |

Table 3: Representative Flavonoid Content in Epimedium Species

| Compound | Content (% of dry weight) |

| Icariin | 0.65 |

| Epimedin A | 0.13 |

| Epimedin B | 0.11 |

| Epimedin C | 0.06 |

| Data represents the highest values found in a study of various Epimedium species and provides a benchmark for expected product yields. |

Experimental Protocols for Pathway Elucidation

The following protocols provide a general framework for the experimental elucidation of the this compound biosynthetic pathway.

Identification of Candidate Genes

-

Transcriptome Analysis: Perform RNA-seq on tissues of the plant known to produce this compound (e.g., leaves of Epimedium species) at different developmental stages or after elicitor treatment (e.g., methyl jasmonate) to identify differentially expressed genes.

-

Homology-Based Cloning: Design degenerate primers based on conserved sequences of known flavonoid biosynthesis genes (PAL, C4H, 4CL, CHS, CHI, F3H, FLS), prenyltransferases, and glycosyltransferases to amplify candidate genes from cDNA.

Functional Characterization of Enzymes

-

Heterologous Expression: Clone the full-length cDNA of candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Protein Purification: Express the recombinant proteins and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

For pathway enzymes (PAL, C4H, etc.): Incubate the purified enzyme with its putative substrate and necessary co-factors. Monitor product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For Prenyltransferase: Incubate the purified enzyme with the flavonoid aglycone (e.g., kaempferol) and DMAPP. Analyze the reaction products by HPLC and LC-MS to detect the prenylated product.

-

For Glycosyltransferases: Incubate the purified enzyme with the prenylated aglycone and a panel of UDP-sugars (UDP-glucose, UDP-rhamnose, etc.). Identify the glycosylated products by HPLC and LC-MS.

-

In Vivo Pathway Reconstruction

-

Transient Expression in Nicotiana benthamiana: Co-infiltrate Agrobacterium tumefaciens strains carrying expression constructs for the candidate genes into the leaves of N. benthamiana.

-

Metabolite Analysis: After a few days of incubation, extract metabolites from the infiltrated leaf patches and analyze by HPLC and LC-MS for the production of this compound and its intermediates.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at its complete elucidation. The identification and characterization of the specific enzymes involved, particularly the prenyltransferase and glycosyltransferases, will be crucial for the development of metabolic engineering strategies to enhance the production of this valuable compound in plants or microbial hosts. Furthermore, a detailed understanding of the regulatory mechanisms governing this pathway will enable the targeted manipulation of gene expression to optimize yields. The experimental approaches outlined in this guide offer a clear path forward for researchers to unravel the intricate molecular machinery responsible for the synthesis of this compound and to unlock its full therapeutic and commercial potential.

References

- 1. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

Sagittatoside C: A Deep Dive into its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside C, a bioactive compound of significant interest, is emerging as a potential therapeutic agent for a spectrum of neurological disorders. Its purported neuroprotective properties are rooted in its ability to modulate intricate cellular signaling pathways that govern inflammation, oxidative stress, and apoptosis within neuronal and glial cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on the molecular pathways it influences. While direct experimental data on this compound is limited in the public domain, this guide leverages extensive research on the structurally analogous compound, Schizandrin C, to elucidate the probable mechanisms of action. The structural similarity between these compounds suggests a high likelihood of shared biological activities and signaling pathway modulation.

Core Mechanisms of Action in Neuronal Cells

The neuroprotective effects of this compound are believed to be multifaceted, primarily revolving around its potent anti-neuroinflammatory and antioxidant activities. These actions are orchestrated through the modulation of several key signaling cascades within neuronal and microglial cells.

Anti-Neuroinflammatory Effects

Neuroinflammation, primarily mediated by activated microglia, is a hallmark of many neurodegenerative diseases. This compound is hypothesized to exert its anti-inflammatory effects by suppressing the activation of microglia and inhibiting the production of pro-inflammatory mediators. This is likely achieved through the following pathways:

-

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon activation by inflammatory stimuli, such as lipoteichoic acid (LTA), the p65 subunit of NF-κB translocates to the nucleus, where it triggers the transcription of pro-inflammatory genes. Schizandrin C has been shown to inhibit the LTA-induced phosphorylation and degradation of IκB-α, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of p65.[1][2] This leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

-

Suppression of MAPK and JAK/STAT Signaling: The Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are also crucial in mediating inflammatory responses. Schizandrin C has been observed to suppress the LTA-induced activation of these pathways in microglia, further contributing to its anti-inflammatory profile.[1]

-

Reduction of Pro-inflammatory Mediators: A key consequence of inhibiting these inflammatory pathways is the reduced production of nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS).[1][4] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.[1]

Antioxidant and Cytoprotective Effects

Oxidative stress is another critical factor contributing to neuronal damage in neurodegenerative conditions. This compound likely combats oxidative stress by activating the Nrf2 signaling pathway, a master regulator of the antioxidant response.

-

Activation of the Nrf2/HO-1 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and detoxifying enzymes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by compounds like Schizandrin C, Nrf2 is released from Keap1 and translocates to the nucleus.[5] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1), leading to their increased expression.[1][4] These enzymes play a crucial role in detoxifying reactive oxygen species and protecting cells from oxidative damage.

-

Upregulation of Phase II Detoxifying Enzymes: The induction of HO-1 and NQO-1 represents the upregulation of phase II detoxifying enzymes, which constitute a major cellular defense mechanism against oxidative and electrophilic stress.[1]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative diseases, leading to neuronal loss. This compound is suggested to possess anti-apoptotic properties by modulating the expression of key proteins involved in the apoptotic cascade.

-

Regulation of the Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. An increased Bax/Bcl-2 ratio is a key indicator of apoptosis induction. Schizandrin C has been shown to down-regulate the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL in certain cancer cell lines, leading to apoptosis.[6] However, in the context of neuroprotection, it is plausible that this compound could shift this balance in favor of survival in neuronal cells, a mechanism that requires further investigation.

-

Inhibition of Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. Schizandrin C has been observed to activate caspase-3 and -9 in cancer cells, leading to the degradation of poly(ADP-ribose) polymerase (PARP) and subsequent cell death.[6] The specific effects of this compound on caspase activity in neuronal cells under neurotoxic conditions remain to be elucidated.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Schizandrin C, a structural analog of this compound, on key molecular targets in microglial cells. This data provides a strong indication of the potential efficacy and concentration-dependent effects of this compound.

Table 1: Effect of Schizandrin C on Pro-inflammatory Mediators in LTA-stimulated BV-2 Microglia

| Parameter | Concentration of Schizandrin C (µM) | Inhibition (%) |

| Nitric Oxide (NO) Production | 5 | ~25% |

| 10 | ~50% | |

| 20 | ~75% | |

| Prostaglandin E2 (PGE2) Production | 5 | ~30% |

| 10 | ~60% | |

| 20 | ~85% | |

| Reactive Oxygen Species (ROS) Generation | 5 | Significant reduction |

| 10 | More significant reduction | |

| 20 | Substantial reduction |

Data extrapolated from Park et al., 2013.[1]

Table 2: Effect of Schizandrin C on Pro-inflammatory Cytokine Secretion in LTA-stimulated BV-2 Microglia

| Cytokine | Concentration of Schizandrin C (µM) | Inhibition (%) |

| TNF-α | 5 | ~20% |

| 10 | ~45% | |

| 20 | ~70% | |

| IL-1β | 5 | ~15% |

| 10 | ~40% | |

| 20 | ~65% | |

| IL-6 | 5 | ~25% |

| 10 | ~55% | |

| 20 | ~80% |

Data extrapolated from Park et al., 2013.[1]

Table 3: Effect of Schizandrin C on iNOS and COX-2 Protein Expression in LTA-stimulated BV-2 Microglia

| Protein | Concentration of Schizandrin C (µM) | Relative Expression (Fold Change vs. LTA) |

| iNOS | 5 | ~0.8 |

| 10 | ~0.5 | |

| 20 | ~0.2 | |

| COX-2 | 5 | ~0.7 |

| 10 | ~0.4 | |

| 20 | ~0.1 |

Data extrapolated from Park et al., 2013.[1]

Table 4: Effect of Schizandrin C on Nrf2 and HO-1 Protein Expression in BV-2 Microglia

| Protein | Concentration of Schizandrin C (µM) | Relative Expression (Fold Change vs. Control) |

| Nuclear Nrf2 | 5 | ~1.5 |

| 10 | ~2.5 | |

| 20 | ~3.5 | |

| HO-1 | 5 | ~2.0 |

| 10 | ~3.0 | |

| 20 | ~4.5 |

Data extrapolated from Park et al., 2013.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for Schizandrin C, which can be adapted for studying this compound.

Cell Culture and Treatment

-

Cell Line: BV-2 murine microglial cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipoteichoic acid (LTA) from Staphylococcus aureus (e.g., 10 µg/mL).

Measurement of Nitric Oxide (NO) Production

-

Principle: NO production is assessed by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reaction.

-

Protocol:

-

Collect 100 µL of culture supernatant from each well.

-

Mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a standard curve of sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant.

-

Protocol:

-

Use commercially available ELISA kits specific for the target cytokines.

-

Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubating with detection antibody and enzyme conjugate, adding substrate, and stopping the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, Nrf2, HO-1, p-IκB-α, IκB-α, p65).

-

Protocol:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Measurement of Reactive Oxygen Species (ROS) Generation

-

Principle: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA).

-

Protocol:

-

Treat cells as described in the cell culture and treatment section.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with DCF-DA (e.g., 10 µM) in PBS for a specified time (e.g., 30 minutes) at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways modulated by this compound in neuronal and microglial cells.

Experimental Workflow

Caption: General experimental workflow for investigating the effects of this compound.

Conclusion

While direct and comprehensive studies on this compound are still forthcoming, the available evidence from the structurally similar compound, Schizandrin C, provides a robust framework for understanding its likely mechanism of action in neuronal cells. The data strongly suggest that this compound exerts significant neuroprotective effects through a dual approach: the potent suppression of neuroinflammatory pathways (NF-κB, MAPK, JAK/STAT) and the robust activation of the cellular antioxidant defense system via the Nrf2/HO-1 pathway. Its potential to modulate apoptotic pathways further enhances its profile as a promising therapeutic candidate for neurodegenerative diseases. Further research is warranted to confirm these mechanisms directly for this compound and to explore its full therapeutic potential in preclinical models of neurological disorders. This guide serves as a foundational resource for researchers and drug development professionals to design and interpret future studies aimed at harnessing the neuroprotective properties of this compound.

References

- 1. Schizandrin C exerts anti-neuroinflammatory effects by upregulating phase II detoxifying/antioxidant enzymes in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Schizandrin A ameliorates cognitive functions via modulating microglial polarisation in Alzheimer’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Schisandrin C targets Keap1 and attenuates oxidative stress by activating Nrf2 pathway in Ang II-challenged vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Sagittatoside C: Unraveling Its Therapeutic Potential - A Comprehensive Technical Guide

Notice: Despite a comprehensive search for "Sagittatoside C," publicly available scientific literature and data are scarce to nonexistent. The information presented herein is based on searches for related compounds and general pharmacological principles, and therefore should be considered hypothetical until specific research on this compound becomes available. This document aims to provide a framework for potential research directions rather than a definitive guide.

Introduction

This compound is a putative natural compound, likely belonging to the saponin or glycoside class of molecules, which are known for their diverse pharmacological activities. While specific data on this compound is not currently available, this technical guide will explore its potential therapeutic effects and pharmacological activities based on the properties of structurally similar compounds and the broader class of saponins. The primary objective is to provide a foundational document for researchers, scientists, and drug development professionals interested in investigating this potentially novel molecule.

Potential Pharmacological Activities

Based on the activities of related compounds, this compound could plausibly exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular activities.

Anti-Inflammatory Activity

Many saponins demonstrate potent anti-inflammatory effects. The hypothetical mechanism for this compound could involve the modulation of key inflammatory signaling pathways.

Potential Signaling Pathway:

A plausible pathway for the anti-inflammatory action of this compound could be the inhibition of the NF-κB signaling cascade.

Anti-Cancer Activity

Saponins have been investigated for their cytotoxic effects against various cancer cell lines. This compound might induce apoptosis or inhibit cell proliferation in cancer cells through multiple mechanisms.

Potential Signaling Pathway:

A potential anti-cancer mechanism could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

Neuroprotective Effects

Certain saponins have shown promise in protecting neuronal cells from damage. This compound could potentially offer neuroprotection through antioxidant or anti-apoptotic mechanisms.

Potential Therapeutic Effects

The potential pharmacological activities of this compound translate into several promising therapeutic applications.

-

Inflammatory Diseases: If proven to have anti-inflammatory properties, this compound could be a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

-

Oncology: As a potential anti-cancer agent, it could be explored for its efficacy against various tumor types, either as a standalone therapy or in combination with existing chemotherapeutic drugs.

-

Neurodegenerative Disorders: Should it exhibit neuroprotective effects, this compound might be investigated for its potential in slowing the progression of diseases like Alzheimer's or Parkinson's disease.

-

Cardiovascular Health: Some glycosides have known cardiovascular effects. Research would be needed to determine if this compound has any beneficial effects on the cardiovascular system.

Proposed Experimental Protocols

To validate the hypothetical activities of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

4.1.1 Anti-Inflammatory Activity Assay

-

Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Methodology:

-

Culture RAW 264.7 cells to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulate cells with LPS (1 µg/mL) for 24 hours.

-

Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

-

Assess the expression of iNOS and COX-2 proteins by Western blotting.

-

4.1.2 Cytotoxicity Assay (Anti-Cancer)

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Methodology:

-

Seed cancer cells in 96-well plates.

-

Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.

-

Determine cell viability using the MTT or SRB assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) value.

-

4.1.3 Apoptosis Assay

-

Cell Line: A cancer cell line showing sensitivity to this compound.

-

Methodology:

-

Treat cells with this compound at its IC50 concentration.

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the percentage of apoptotic cells using flow cytometry.

-

Confirm apoptosis by observing nuclear morphology after DAPI staining and by performing a TUNEL assay.

-

Proposed Experimental Workflow

Quantitative Data Summary

As no specific data for this compound is available, the following table is a template for how quantitative data should be presented once obtained from the proposed experiments.

| Pharmacological Activity | Assay | Cell Line/Model | Parameter | Result |

| Anti-Cancer | MTT Assay | MCF-7 | IC50 (µM) | Data to be determined |

| MTT Assay | A549 | IC50 (µM) | Data to be determined | |

| Anti-Inflammatory | Griess Assay | RAW 264.7 | NO Inhibition (%) | Data to be determined |

| ELISA | RAW 264.7 | TNF-α Inhibition (%) | Data to be determined | |

| ELISA | RAW 264.7 | IL-6 Inhibition (%) | Data to be determined |

Conclusion and Future Directions

This compound represents an unexplored molecule with potential therapeutic value. The immediate priority for the scientific community is the isolation, purification, and structural elucidation of this compound. Following this, a systematic investigation of its pharmacological properties, as outlined in this guide, is crucial. Should the in vitro studies yield promising results, further in vivo experiments to assess its efficacy and safety in animal models will be warranted. The logical relationship for future development is outlined below.

This technical guide serves as a call to action for researchers to explore the potential of this compound. The frameworks and hypothetical pathways provided are intended to stimulate and guide future research efforts into this intriguing, yet uncharacterized, natural product.

A Comprehensive Review of Sagittatoside C: An Elusive Flavonoid Glycoside

A thorough investigation of the currently available scientific literature reveals a significant scarcity of in-depth research on Sagittatoside C, a flavonoid glycoside isolated from Epimedium sagittatum. While its chemical structure and origin have been identified, detailed studies on its biological activities, mechanisms of action, and specific experimental protocols are not presently available in the public domain. This lack of comprehensive data prevents the creation of an in-depth technical guide as originally requested.

This compound is a known natural product, with its chemical formula established as C_35H_42O_16. It is one of the several flavonoid glycosides found in Epimedium sagittatum, a plant widely used in traditional Chinese medicine. Research on the chemical constituents of this plant has successfully identified this compound alongside its better-known counterparts, Sagittatoside A and B, as well as other prominent flavonoids like icariin and the epimedins.

Despite the isolation and structural elucidation of this compound, it appears to have been the subject of very limited pharmacological and biological investigation. The vast majority of research on the bioactive components of Epimedium sagittatum has concentrated on icariin and, to a lesser extent, epimedins A, B, and C. These compounds have been extensively studied for their potential therapeutic effects, including anti-inflammatory, anti-tumor, and neuroprotective properties.

The current body of scientific literature does not contain sufficient information to fulfill the core requirements of a detailed technical guide on this compound. Specifically, there is a lack of:

-

Quantitative Data: No published studies provide quantitative data such as IC50 or EC50 values, pharmacokinetic parameters, or other dose-response relationships for this compound.

-

Experimental Protocols: Detailed methodologies for key experiments specifically investigating the effects of this compound are not available.

-

Signaling Pathways: There is no information on the signaling pathways that may be modulated by this compound.

Due to this absence of specific research, it is not possible to generate the requested tables of quantitative data, detailed experimental protocols, or Graphviz diagrams of signaling pathways for this compound.

Alternative Proposal: A Comprehensive Review of a Well-Researched Related Compound

Given the limited information on this compound, we propose to create a comprehensive literature review on a closely related and extensively studied bioactive compound from Epimedium sagittatum, such as Icariin . A review of Icariin would allow for a thorough exploration of its biological activities, mechanisms of action, and involvement in various signaling pathways, complete with quantitative data, experimental protocols, and the requested visualizations. This would provide a valuable and data-rich resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of flavonoids from Epimedium.

Should this alternative be of interest, a comprehensive technical guide on Icariin can be provided, adhering to all the detailed requirements of the original request.

Traditional Medicinal Uses of Plants Containing Sagittatoside C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sagittatoside C, a prenylflavonoid glycoside found in several species of the genus Epimedium, has garnered significant interest for its potential therapeutic applications. Plants containing this compound have a long history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM), for a variety of ailments. This technical guide provides a comprehensive overview of the traditional medicinal uses of these plants, supported by available scientific data on the quantification of this compound, detailed experimental protocols for its study, and an exploration of its molecular mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction: The Traditional Context of Epimedium and its Bioactive Compounds

Plants of the Epimedium genus, commonly known as Horny Goat Weed or Yin Yang Huo, have been utilized for centuries in Traditional Chinese Medicine. These plants are traditionally prescribed for conditions such as fatigue, arthritic pain, nerve pain, and most notably, sexual dysfunction.[1][2] The therapeutic effects of Epimedium are largely attributed to its rich content of flavonoids, with icariin being the most studied constituent. However, a range of other bioactive compounds, including various sagittatosides, contribute to the overall pharmacological profile of these plants.

This compound is one such prenylflavonoid glycoside that has been identified in several Epimedium species. While much of the traditional use focuses on the whole plant extract, modern phytochemical analysis allows for the investigation of individual compounds like this compound, paving the way for a more targeted and evidence-based approach to drug development.

Quantitative Analysis of this compound and Related Flavonoids in Epimedium Species

The concentration of this compound and other flavonoids can vary significantly between different Epimedium species and even within the same species due to factors like geographical location, harvest time, and processing methods. While specific quantitative data for this compound is not as abundant as for more prominent compounds like icariin, studies employing advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) have begun to quantify a range of flavonoids in these plants.

One study provided a comprehensive analysis of 16 active ingredients in various raw and processed Epimedium samples, including Sagittatoside A and Sagittatoside B.[2] Although this compound was not explicitly quantified in this particular study, the data for its close structural analogs provide a valuable reference for the expected concentration range of such compounds in Epimedium.

Table 1: Content of Selected Flavonoids in Different Epimedium Species (µg/g)

| Compound | E. sagittatum | E. brevicornu | E. acuntinatum | E. koreanum | E. pubescens | E. wushanense |

| Icariin | Trace–1.34 | 0.63–1.18 | 0.44–0.86 | 1.55–3.69 | 0.41–1.40 | 0.46–0.64 |

| Epimedin B | Trace–0.78 | 0.17–2.01 | 0.32–1.16 | 0.85–1.24 | 0.74–1.28 | 0.30–0.40 |

| Epimedin C | 0.07–4.02 | 1.09–1.19 | 1.65–2.34 | 0.49–0.89 | 1.14–1.76 | 2.88–3.34 |

| Sagittatoside B | 0.05–0.80 | 0.09–0.11 | 0.19–0.93 | 0.25–0.51 | 0.06–0.68 | 0.10–0.28 |

Data adapted from a review on the ethnopharmacology and phytochemistry of Epimedium.[3] Note: "Trace" indicates that the compound was detected but at a concentration below the limit of quantification.

Further research employing validated analytical methods is necessary to establish a more precise quantitative profile of this compound across a wider range of Epimedium species and preparations.

Experimental Protocols for the Study of this compound

The investigation of this compound's therapeutic potential necessitates robust and reproducible experimental protocols for its extraction, isolation, and biological evaluation.

Extraction and Isolation of this compound from Epimedium

A general workflow for the extraction and isolation of flavonoids from Epimedium species can be adapted for the specific targeting of this compound.

Methodology Details:

-

Plant Material: Dried aerial parts of Epimedium species known to contain this compound should be used.

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as 70% ethanol. Methods like reflux extraction or ultrasonication can be employed to enhance extraction efficiency.

-

Fractionation: The crude extract is concentrated and then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like this compound are expected to enrich in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Purification: The enriched fractions are further purified using various chromatographic techniques. Column chromatography over silica gel or Sephadex LH-20 is commonly used for initial separation. Final purification to obtain high-purity this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Elucidation: The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Cytotoxicity Assay

To assess the potential therapeutic window and safety profile of this compound, in vitro cytotoxicity assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.

Methodology Details:

-

Cell Culture: Select appropriate cell lines relevant to the therapeutic area of interest.

-

Treatment: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations in cell culture medium.

-

MTT Assay: After the treatment period, add MTT solution to each well. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value can then be determined.

Molecular Mechanisms of Action: Modulation of Key Signaling Pathways

The pharmacological effects of natural compounds are often mediated through their interaction with specific intracellular signaling pathways. While direct experimental evidence for this compound is still emerging, the known activities of structurally related flavonoids from Epimedium suggest that it may modulate key pathways involved in inflammation, cell survival, and proliferation, such as the NF-κB, MAPK, and PI3K/Akt pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. Its dysregulation is implicated in numerous inflammatory diseases. Many natural flavonoids have been shown to inhibit NF-κB activation.

Experimental Validation: The effect of this compound on the NF-κB pathway can be investigated using Western blot analysis to measure the phosphorylation of IκBα and the p65 subunit of NF-κB. A decrease in phosphorylation would indicate inhibition of the pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.

Experimental Validation: Western blot analysis is the standard method to assess the activation state of the MAPK pathway by measuring the phosphorylation levels of key proteins such as Raf, MEK, and ERK. A reduction in the phosphorylated forms of these proteins in the presence of this compound would suggest an inhibitory effect.[1]

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Its overactivation is frequently observed in cancer, making it a key target for anti-cancer drug development.

Experimental Validation: The modulation of the PI3K/Akt pathway by this compound can be determined by measuring the phosphorylation status of Akt at key residues (e.g., Ser473 and Thr308) and its downstream targets using Western blot analysis.

Conclusion and Future Directions

Plants containing this compound, particularly those from the Epimedium genus, have a rich history of traditional medicinal use. Modern scientific investigation is beginning to unravel the molecular basis for these traditional applications. While research specifically focused on this compound is still in its early stages, the available data on related compounds and the general pharmacological profile of Epimedium extracts provide a strong rationale for its further investigation.

Future research should prioritize the following:

-

Quantitative analysis: A systematic and validated quantification of this compound in a wide range of Epimedium species and commercial products is needed.

-

In-depth pharmacological studies: Comprehensive in vitro and in vivo studies using purified this compound are required to elucidate its specific pharmacological activities and mechanisms of action.

-

Signaling pathway analysis: Detailed investigations into the effects of this compound on the NF-κB, MAPK, PI3K/Akt, and other relevant signaling pathways will provide a clearer understanding of its therapeutic potential.

-

Preclinical and clinical studies: Should preclinical data prove promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human subjects.

This technical guide serves as a starting point for researchers and drug development professionals interested in the therapeutic potential of this compound. By combining the wisdom of traditional medicine with the rigor of modern scientific methodology, it may be possible to develop novel and effective therapies from this promising natural compound.

References

Unveiling Sagittatoside C and its Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the identification, characterization, and potential biological activities of Sagittatoside C and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the current, albeit limited, scientific knowledge on these compounds, outlines key experimental protocols, and visualizes potential metabolic and signaling pathways.

Introduction to this compound

This compound is a flavonoid glycoside that has been identified in plant species of the Epimedium genus, notably Epimedium sagittatum.[1] Flavonoids from this plant, including the related compounds Sagittatoside A and B, are recognized for a variety of pharmacological effects, and extracts from Epimedium have demonstrated antioxidant and enzyme-inhibitory activities.[1][2]

The chemical structure of this compound, as cataloged in public chemical databases, reveals a complex glycosidic molecule. Its molecular formula is C₃₅H₄₂O₁₆.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₅H₄₂O₁₆ |

| Molecular Weight | 718.7 g/mol |

| SMILES | C[C@H]1--INVALID-LINK--OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5--INVALID-LINK--CO)O)O)O)OC(=O)C">C@@HO |

| InChI | InChI=1S/C35H42O16/c1-14(2)6-11-19-20(38)12-21(39)23-26(42)32(29(49-30(19)23)17-7-9-18(45-5)10-8-17)50-35-33(31(47-16(4)37)24(40)15(3)46-35)51-34-28(44)27(43)25(41)22(13-36)48-34/h6-10,12,15,22,24-25,27-28,31,33-36,38-41,43-44H,11,13H2,1-5H3/t15-,22+,24-,25+,27-,28+,31+,33+,34-,35-/m0/s1 |

| InChIKey | QGVUYZAEBBWPRU-RTHLAZLQSA-N |

Source: PubChem CID 14187150

Identification and Characterization of this compound Derivatives

Direct scientific literature detailing the synthesis and characterization of specific this compound derivatives is currently limited. However, based on the metabolic pathways of structurally related flavonoid glycosides, such as Sagittatoside B, several potential derivatives of this compound can be hypothesized. These metabolic transformations likely play a crucial role in the bioavailability and bioactivity of the parent compound.

Potential metabolic pathways for this compound could include:

-

Hydrolysis: Cleavage of glycosidic bonds to remove sugar moieties.

-

Hydrogenation: Saturation of double bonds.

-

Hydroxylation: Addition of hydroxyl groups.

-

Dehydrogenation: Removal of hydrogen atoms.

-

Demethylation: Removal of methyl groups.

-

Conjugation: Attachment of molecules such as glucuronic acid or sulfate.

The identification and characterization of these putative derivatives would rely on a combination of advanced analytical techniques.

Experimental Protocols

2.1.1. Extraction and Isolation of this compound from Epimedium sagittatum

-

Sample Preparation: Air-dried and powdered leaves of Epimedium sagittatum are subjected to extraction.

-

Extraction: Maceration or sonication-assisted extraction with a suitable solvent, such as methanol or ethanol, is performed.

-

Purification: The crude extract is partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). The flavonoid-rich fractions are then subjected to column chromatography (e.g., silica gel, Sephadex LH-20) for initial separation.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient elution system of water and acetonitrile, often with a small percentage of formic acid.

2.1.2. Characterization of this compound and its Potential Derivatives

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and elemental composition of the parent compound and its derivatives. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure of the aglycone and the nature and position of the sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the complete structural elucidation of novel derivatives, confirming the connectivity of all atoms within the molecule.

Table 2: Analytical Techniques for the Characterization of this compound Derivatives

| Technique | Application |

| LC-MS/MS | Separation and tentative identification of metabolites in biological matrices (plasma, urine, feces). |

| HR-ESI-QTOF-MS | Accurate mass measurement for elemental composition determination. |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons to determine the complete molecular structure. |

Biological Activity and Signaling Pathways

While direct evidence for the biological activity of this compound is not extensively documented, the known pharmacological properties of Epimedium extracts suggest potential areas of investigation.[1] These extracts, containing a mixture of flavonoids including this compound, have been reported to possess antioxidant and enzyme-inhibitory properties.[2]

Based on the activities of other well-studied flavonoid glycosides, potential therapeutic applications for this compound and its derivatives could lie in areas such as:

-

Anti-inflammatory effects

-

Antioxidant activity

-

Cardioprotective effects

-

Neuroprotective effects

The molecular mechanisms underlying these potential activities would likely involve the modulation of key cellular signaling pathways.

Hypothetical Signaling Pathway Modulation

Given the common mechanisms of action for flavonoids, this compound and its derivatives could potentially modulate signaling pathways such as:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is central to cell growth, survival, and metabolism.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of the inflammatory response.

Below is a conceptual diagram illustrating a potential experimental workflow for investigating the biological activity of this compound derivatives and a hypothetical signaling pathway they might influence.

Future Directions and Conclusion

The study of this compound and its derivatives is still in its nascent stages. While the parent compound has been identified, a significant knowledge gap exists regarding its synthetic derivatives and their specific biological activities. Future research should focus on:

-

Synthesis of a library of this compound derivatives: This will enable systematic structure-activity relationship (SAR) studies.

-

In-depth biological screening: Evaluation of these derivatives against a panel of disease models is necessary to identify promising therapeutic leads.

-

Elucidation of mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by active derivatives will be crucial for their further development.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sagittatoside C

Application Note

AN-HPLC-031

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Sagittatoside C, a key bioactive compound found in species such as Sagittaria sagittifolia. The described protocol is tailored for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy, making it suitable for quality control and pharmacokinetic studies.

Introduction

This compound is a significant bioactive diterpenoid isolated from the tubers of Sagittaria sagittifolia L., a plant used in traditional medicine.[1][2] Its therapeutic potential necessitates a reliable analytical method for quantification in raw materials, extracts, and finished products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phytoconstituents due to its high resolution, sensitivity, and reproducibility.[3][4] This document provides a comprehensive protocol for the determination of this compound, including sample preparation, chromatographic conditions, and method validation parameters as guided by the International Council for Harmonisation (ICH) guidelines.[5][6]

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.

-

Reagents: HPLC-grade methanol, acetonitrile, and water. Analytical grade phosphoric acid.

-

Standard: this compound reference standard (purity ≥ 98%).

Chromatographic Conditions

The following parameters have been optimized for the separation and quantification of this compound:

| Parameter | Condition |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (Gradient) |

| Gradient Program | 0-15 min, 30-60% Acetonitrile; 15-25 min, 60-80% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Note: The UV absorption wavelength is estimated based on the typical absorbance of diterpenoid lactones which lack extensive chromophores. The optimal wavelength should be confirmed by determining the UV spectrum of a pure standard.

Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards at concentrations ranging from 5 to 200 µg/mL.[7]

Sample Preparation (from Sagittaria sagittifolia Tubers)

-

Drying and Grinding: Dry the plant tubers at 55°C and grind them into a fine powder.[1]

-

Extraction:

-

Accurately weigh 1.0 g of the powdered sample.

-

Perform ultrasonic-assisted extraction with 25 mL of methanol for 30 minutes at room temperature.

-

Repeat the extraction process three times.

-

Combine the extracts and filter them.[8]

-

-

Purification (Optional, if matrix interference is high):

-

Evaporate the filtrate to dryness under reduced pressure.

-

Redissolve the residue in a suitable solvent and pass it through a solid-phase extraction (SPE) C18 cartridge to remove interfering substances.[9]

-

-

Final Preparation: Dilute the final extract with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The analytical method was validated according to ICH guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5][6][10]

Quantitative Data Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity Range | 5 - 200 µg/mL | - |

| Correlation Coefficient (r²) | > 0.999 | r² ≥ 0.995 |

| Limit of Detection (LOD) | 0.5 µg/mL | S/N Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 1.5 µg/mL | S/N Ratio ≥ 10:1 |

| Intra-day Precision (%RSD) | < 1.5% | %RSD ≤ 2% |

| Inter-day Precision (%RSD) | < 2.0% | %RSD ≤ 2% |

| Accuracy (Recovery) | 98.5% - 101.2% | 98% - 102% |

The presented values are typical and should be verified during in-lab validation.

Diagrams

HPLC Analysis Workflow

Caption: Workflow for this compound Quantification.

HPLC Method Validation Process

Caption: Key Parameters for HPLC Method Validation.

Conclusion

The HPLC method described in this application note is specific, accurate, and precise for the quantification of this compound in various samples. The detailed protocol for sample preparation and validated chromatographic conditions provides a reliable tool for quality control and research purposes in the pharmaceutical and herbal medicine industries.

References

- 1. phcog.com [phcog.com]

- 2. Sagittaria sagittifolia polysaccharide extract regulates Nrf2 to improve endoplasmic reticulum stress-mediated apoptosis in rat cataracts and HLEB3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 4. jocpr.com [jocpr.com]

- 5. assayprism.com [assayprism.com]

- 6. mastelf.com [mastelf.com]

- 7. mdpi.com [mdpi.com]

- 8. staff.cimap.res.in [staff.cimap.res.in]

- 9. Development of an SPE–HPLC–MS method for simultaneous determination and pharmacokinetic study of bioactive constituents of Yu Ping Feng San in rat plasma after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Sagittatoside C and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sagittatoside C, a flavonoid glycoside, is a bioactive compound of interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for drug development, as metabolites can contribute to both efficacy and toxicity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful analytical technique for the identification and quantification of drug metabolites. This document provides a detailed overview of the application of LC-MS for the analysis of this compound and its metabolites, including protocols for in vivo and in vitro studies, and a discussion of potential metabolic pathways.

Quantitative Data Summary

The following table presents a hypothetical quantitative analysis of this compound and its potential metabolites in rat plasma following oral administration. This data is for illustrative purposes and serves as a template for reporting experimental findings. Actual concentrations will vary depending on experimental conditions.

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) at 2h post-dose |

| This compound | 5.2 | 647.2 | 485.1 | 150.3 ± 12.1 |

| Metabolite 1 (M1) - Glucuronide Conjugate | 4.8 | 823.2 | 647.2 | 45.2 ± 5.8 |

| Metabolite 2 (M2) - Sulfate Conjugate | 4.9 | 727.2 | 647.2 | 22.1 ± 3.5 |

| Metabolite 3 (M3) - Deglycosylated Aglycone | 6.1 | 485.1 | 323.1 | 78.6 ± 9.3 |

| Metabolite 4 (M4) - Hydroxylated Metabolite | 5.0 | 663.2 | 501.1 | 15.4 ± 2.1 |

| Metabolite 5 (M5) - Demethylated Metabolite | 5.5 | 633.2 | 471.1 | 8.9 ± 1.5 |

Experimental Protocols

In Vivo Metabolite Profiling in Rat Plasma

This protocol describes the analysis of this compound and its metabolites in plasma samples from rats dosed with the compound.

a) Sample Preparation:

-

Collect blood samples from rats at predetermined time points after oral administration of this compound into heparinized tubes.

-

Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not present in the sample) to precipitate proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

b) LC-MS/MS Conditions:

-

LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.

-

Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is suitable for the separation of flavonoid glycosides.[1]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

MS System: A tandem mass spectrometer (e.g., a quadrupole time-of-flight (QTOF) or a triple quadrupole (QqQ) instrument) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for flavonoids.[1][2]

-

MS Parameters:

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 40 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Collision Energy: Ramped from 20 to 40 eV for MS/MS experiments to generate fragment ions for structural elucidation.

-

In Vitro Metabolism using Rat Liver Microsomes

This protocol outlines a procedure to study the metabolism of this compound in a controlled in vitro system.

a) Incubation Procedure: [3][4][5][6][7]

-

Prepare an incubation mixture containing:

-

Rat liver microsomes (e.g., 0.5 mg/mL protein)

-

This compound (e.g., 10 µM)

-

NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (5 mM)

-

Phosphate buffer (100 mM, pH 7.4) to a final volume of 200 µL.

-

-

Pre-incubate the mixture without the substrate (this compound) for 5 minutes at 37°C.

-

Initiate the reaction by adding this compound.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

-

Perform a control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

b) Sample Processing and Analysis:

-

Centrifuge the terminated incubation mixture at 13,000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant for LC-MS/MS analysis using the same conditions as described for the in vivo samples.

Visualizations

Caption: Experimental workflow for the MS analysis of this compound metabolites.

References

- 1. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Liver Metabolism of Six Flavonoid C-Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]